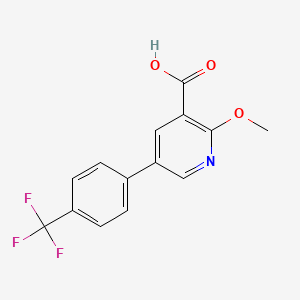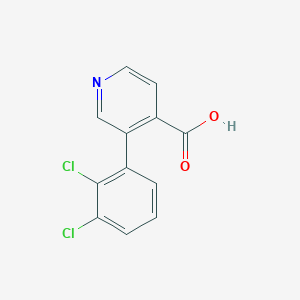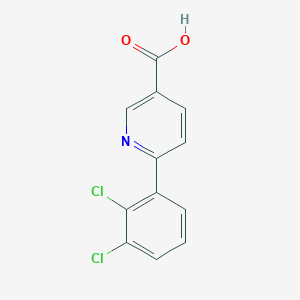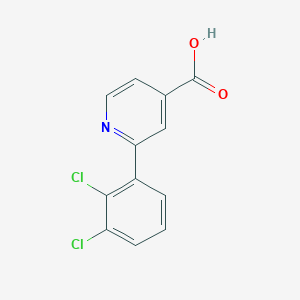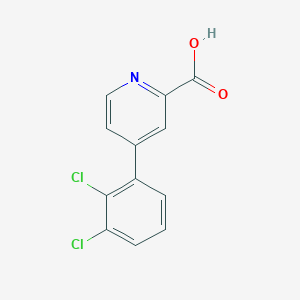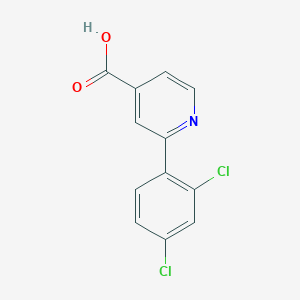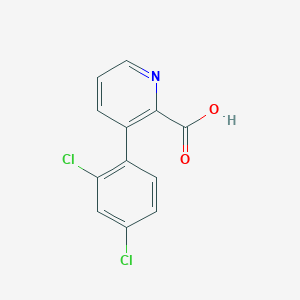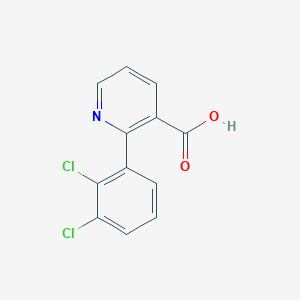
2-(2,3-DICHLOROPHENYL)NICOTINIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g/mol. It is a derivative of nicotinic acid, where the nicotinic acid moiety is substituted with a 2,3-dichlorophenyl group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: 2-(2,3-Dichlorophenyl)nicotinic acid can be synthesized through several methods. One common method involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds . Another method includes the substitution of the hydroxyl group of 2-hydroxynicotinic acid . Additionally, a tandem reaction involving the cyclization of various acrolein derivatives can also be employed .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving steps such as esterification, nucleophilic substitution, and hydrolysis .
化学反応の分析
Types of Reactions: 2-(2,3-Dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2,3-Dichlorophenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies utilize this compound to investigate its biological activities and potential therapeutic effects.
Medicine: It is explored for its potential use in developing new drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
Industry: The compound is used in the production of herbicides and insecticides, contributing to agricultural advancements.
作用機序
The mechanism of action of 2-(2,3-Dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In the case of its use as an NSAID, it inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its anti-inflammatory and analgesic effects.
類似化合物との比較
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.
2,4-Dichloronicotinic acid: Another derivative with similar applications in pharmaceuticals and agrochemicals.
Uniqueness: 2-(2,3-Dichlorophenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its efficacy as an NSAID and its utility in various industrial applications.
特性
IUPAC Name |
2-(2,3-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-5-1-3-7(10(9)14)11-8(12(16)17)4-2-6-15-11/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONPYDPWXQHQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687989 |
Source


|
| Record name | 2-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-11-4 |
Source


|
| Record name | 2-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6392177.png)
